Cas no 509953-51-9 (3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-)

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- structure
509953-51-9 structure
Product Name:3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-
CAS No:509953-51-9
MF:C12H11ClN2
MW:218.682141542435
CID:363642
PubChem ID:11206747
Update Time:2025-04-19

3-Pyridinamine, 2-chloro-N-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 2-chloro-N-(4-methylphenyl)-
    • 2-chloro-N-(4-methylphenyl)pyridin-3-amine
    • 509953-51-9
    • DTXSID30458737
    • Inchi: 1S/C12H11ClN2/c1-9-4-6-10(7-5-9)15-11-3-2-8-14-12(11)13/h2-8,15H,1H3
    • InChI Key: ZOSAKMSHSYGBSX-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 218.06123
  • Monoisotopic Mass: 218.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

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